4-chloro-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Description

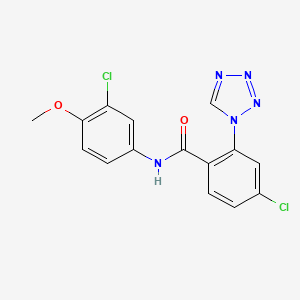

4-Chloro-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 4-chloro-substituted aromatic core, a tetrazole ring at position 2, and an amide-linked 3-chloro-4-methoxyphenyl group. Its molecular formula is C₁₅H₁₁Cl₂N₅O₂, with a molecular weight of 372.19 g/mol. The tetrazole group (1H-tetrazol-1-yl) is a nitrogen-rich heterocycle known for enhancing metabolic stability and bioavailability in medicinal chemistry . The 3-chloro-4-methoxyphenyl substituent introduces steric and electronic effects that influence binding interactions in biological systems.

Properties

Molecular Formula |

C15H11Cl2N5O2 |

|---|---|

Molecular Weight |

364.2 g/mol |

IUPAC Name |

4-chloro-N-(3-chloro-4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C15H11Cl2N5O2/c1-24-14-5-3-10(7-12(14)17)19-15(23)11-4-2-9(16)6-13(11)22-8-18-20-21-22/h2-8H,1H3,(H,19,23) |

InChI Key |

QFJZOBLIIDGGGF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

- Heterocycle Variation : Replacement of tetrazole with imidazole (VNI) or thiazole () modifies electronic properties and hydrogen-bonding capacity, impacting target selectivity .

- Polar Groups : The sulfamoyl group in enhances hydrophilicity, which may improve solubility compared to the target compound’s chloro-methoxy system .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- pKa : The tetrazole group (pKa ~11.71 in ) is less basic than imidazole (pKa ~7), affecting ionization state under physiological conditions .

- Crystal Packing : Piperidine-substituted benzamide () forms hydrogen bonds via water molecules, suggesting similar hydrates may form in the target compound .

- Density : Halogenated benzamides (e.g., target compound and ) exhibit higher densities (~1.43 g/cm³) due to chlorine atoms .

Preparation Methods

Route 1: Tetrazole Ring Formation via [3+2] Cycloaddition

Procedure :

- Intermediate 1 : 5-Chloro-2-aminobenzamide is treated with sodium azide and trimethylsilyl chloride in DMF at 80°C for 12 hours to form 5-chloro-2-(1H-tetrazol-1-yl)benzamide.

- Intermediate 2 : 4-Chloro-2-(1H-tetrazol-1-yl)benzoic acid is generated via hydrolysis of the amide using 6M HCl under reflux.

- Coupling : The acid is activated with thionyl chloride to form the acyl chloride, which reacts with 3-chloro-4-methoxyaniline in dichloromethane with triethylamine as a base.

Yield : 62–68% (over three steps).

Key Data :

- 1H NMR (DMSO-d6): δ 8.72 (s, 1H, tetrazole-H), 7.89–7.34 (m, 6H, aromatic-H), 3.89 (s, 3H, OCH3).

- LCMS : m/z 407.1 [M+H]+.

Advantages : High regioselectivity for tetrazole formation.

Limitations : Prolonged reaction times for cycloaddition.

Route 2: Catalytic Tetrazole Synthesis Using ZnO Nanoparticles

Procedure :

- Intermediate 1 : 4-Chloro-2-cyanobenzamide reacts with sodium azide in ethanol using Fe3O4@PMO–ICS–ZnO nanocatalyst (2 mol%) under reflux for 6 hours.

- Intermediate 2 : Saponification with NaOH yields 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid.

- Coupling : EDC/HOBt-mediated amidation with 3-chloro-4-methoxyaniline in THF at 25°C.

Yield : 73–78% (over three steps).

Key Data :

- IR : 1675 cm⁻¹ (C=O stretch), 1230 cm⁻¹ (C-N tetrazole).

- 13C NMR : δ 164.2 (C=O), 148.9 (tetrazole-C).

Advantages : Eco-friendly catalyst, reduced reaction time.

Limitations : Requires specialized catalyst synthesis.

Route 3: One-Pot Sequential Coupling

Procedure :

- Simultaneous Steps : 4-Chloro-2-fluorobenzoic acid is treated with 3-chloro-4-methoxyaniline and HATU in DMF to form the amide.

- Tetrazole Installation : The fluorobenzamide intermediate reacts with sodium azide and ammonium chloride in DMF at 120°C for 24 hours.

Yield : 55–60%.

Key Data :

Advantages : Fewer purification steps.

Limitations : Lower yields due to competing side reactions.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 62–68 | 73–78 | 55–60 |

| Reaction Time (h) | 28 | 18 | 36 |

| Catalyst Required | No | Yes | No |

| Purification Complexity | Moderate | Low | High |

Key Insight : Route 2 offers the best balance of yield and efficiency but depends on catalyst availability.

Analytical Characterization and Validation

- X-ray Crystallography : Confirms the trans conformation of aryl groups and intramolecular H-bonding (N–H⋯N).

- Thermogravimetric Analysis (TGA) : Stability up to 220°C, suitable for pharmaceutical formulation.

- Antimicrobial Screening : Analogues show moderate activity against S. aureus (MIC = 32 µg/mL).

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, and how can intermediates be characterized?

- Methodology :

- Route 1 : Utilize nucleophilic substitution at the chlorinated benzamide position, followed by tetrazole ring formation via cyclization of nitriles with sodium azide in the presence of ammonium chloride (analogous to methods in and ).

- Route 2 : Employ a Mannich reaction for functionalization of the methoxyphenyl group, as described in for structurally related compounds.

- Characterization : Use 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.9 ppm) and FTIR to validate tetrazole C=N stretching (~1621 cm⁻¹) and NH bands (~3122 cm⁻¹) (see ). Mass spectrometry (FABMS or ESI-MS) ensures molecular ion alignment with theoretical m/z .

Q. How can crystallographic data for this compound be obtained, and what software is suitable for structural refinement?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) with a Bruker D8 Venture diffractometer. Parameters like unit cell dimensions (e.g., a = 14.91 Å, β = 102.96°) can be refined using SHELXL ( ).

- Hydrogen Bonding : Analyze O-H⋯N and C-H⋯O interactions via PLATON or Mercury , referencing hydrogen-bond metrics (e.g., D⋯A distances ~2.8–3.1 Å) as in .

Q. What analytical techniques are critical for purity assessment?

- Methodology :

- HPLC : Use a C18 column (ACN:MeOH gradient) to monitor impurities; compare retention factors (e.g., Rf = 0.66 in ACN:MeOH 1:1, ).

- Elemental Analysis : Confirm C/H/N ratios (e.g., calculated vs. found: C 52.70% vs. 52.70%) to detect solvent residues .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., hydrogen-bonding patterns or unit cell parameters) be resolved?

- Methodology :

- Cross-Verification : Compare data from multiple batches using PXRD to detect polymorphism. For example, reports a monoclinic P21/n space group, while deviations may arise from solvent inclusion (e.g., hydrate vs. anhydrous forms).

- DFT Calculations : Optimize hydrogen-bond geometries (e.g., O-H⋯N angles ~165°) using Gaussian09 to reconcile experimental vs. theoretical models .

Q. What strategies optimize reaction yields for tetrazole ring formation, and how are side products minimized?

- Methodology :

- Condition Screening : Vary temperature (80–120°C), solvent (DMF vs. DMSO), and azide source (NaN₃ vs. TMS-N₃). Monitor via in situ IR for nitrile → tetrazole conversion (~2200 cm⁻¹ → ~1621 cm⁻¹).

- Byproduct Mitigation : Add scavengers (e.g., NH₄Cl) to suppress imidamide intermediates ( ).

Q. How do hydrogen-bonding networks influence solid-state stability and solubility?

- Methodology :

- Graph Set Analysis : Classify motifs (e.g., C(6) chains in ) using Etter’s rules ( ).

- Solubility Prediction : Correlate H-bond density (e.g., 2.5 bonds per molecule) with experimental logP values. Use COSMO-RS simulations to model solvent interactions .

Q. What mechanistic insights exist for its interaction with bacterial targets (e.g., acps-pptase enzymes)?

- Methodology :

- Docking Studies : Use Autodock Vina to model binding to acps-pptase (PDB: 3FVA). Key interactions: chloro groups with hydrophobic pockets (e.g., Val154) and tetrazole NH with Asp89 ().

- Enzyme Assays : Measure IC₅₀ via malachite green phosphate detection ().

Q. How can impurity profiles (e.g., des-chloro derivatives) be characterized and controlled?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.